molecular formula C26H21F5N4O4S B10799424 Mgat2-IN-2

Mgat2-IN-2

Cat. No.: B10799424
M. Wt: 580.5 g/mol
InChI Key: RGDHGNPUKLLPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MGAT2-IN-2 is a compound that inhibits the activity of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in the synthesis of diacylglycerol from monoacylglycerol and fatty acids. This enzyme plays a crucial role in lipid metabolism, particularly in the small intestine and liver. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as obesity, hyperlipidemia, and type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGAT2-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

MGAT2-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions can produce reduced forms with different pharmacokinetic properties.

Scientific Research Applications

MGAT2-IN-2 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the role of MGAT2 in lipid metabolism and to develop new synthetic methods for related compounds.

    Biology: Researchers use this compound to investigate the biological functions of MGAT2 in various tissues and to explore its potential as a therapeutic target for metabolic disorders.

    Medicine: this compound is being studied for its potential to treat conditions such as obesity, hyperlipidemia, and type 2 diabetes by inhibiting MGAT2 activity and modulating lipid metabolism.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting MGAT2, as well as in the production of related chemical compounds.

Mechanism of Action

MGAT2-IN-2 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2 (MGAT2). This enzyme is responsible for the synthesis of diacylglycerol from monoacylglycerol and fatty acids, a key step in lipid metabolism. By inhibiting MGAT2, this compound reduces the production of diacylglycerol, leading to decreased lipid accumulation and improved metabolic profiles. The molecular targets and pathways involved in this mechanism include the modulation of lipid synthesis and storage, as well as the regulation of energy expenditure and insulin sensitivity.

Comparison with Similar Compounds

MGAT2-IN-2 is unique among MGAT2 inhibitors due to its specific chemical structure and pharmacological properties. Similar compounds include:

These compounds share the common goal of inhibiting MGAT2 activity, but they differ in their chemical structures, pharmacokinetic properties, and specific biological effects.

Properties

Molecular Formula

C26H21F5N4O4S

Molecular Weight

580.5 g/mol

IUPAC Name

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)

InChI Key

RGDHGNPUKLLPLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC3=C2N(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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